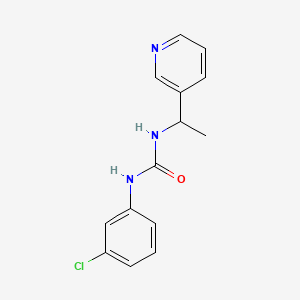
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide, commonly known as EPPC, is a chemical compound that belongs to the piperazine family. EPPC is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of EPPC is not fully understood. However, it is believed that EPPC acts on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin and dopamine. EPPC has also been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and physiological effects:
EPPC has been shown to have several biochemical and physiological effects. In animal models, EPPC has been shown to decrease anxiety and depression-like behaviors. EPPC has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, EPPC has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
EPPC has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified. EPPC has also been extensively studied, and its properties and effects are well-known. However, EPPC also has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, EPPC has not been extensively studied in humans, and its safety and efficacy have not been fully established.
将来の方向性
There are several future directions for the study of EPPC. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Another direction is to study the safety and efficacy of EPPC in humans. Additionally, EPPC can be used as a scaffold for the development of new drug molecules with improved properties and efficacy.
合成法
EPPC can be synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine with 2-chloro-N-(propan-2-yl)acetamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation through column chromatography. The synthesis of EPPC is a complex process that requires expertise in organic chemistry.
科学的研究の応用
EPPC has been studied for its potential therapeutic applications in various fields. In neuroscience, EPPC has been shown to have anxiolytic and anti-depressant effects in animal models. In pharmacology, EPPC has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. In medicinal chemistry, EPPC has been used as a scaffold for the development of new drug molecules.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-4-14-7-5-6-8-15(14)17-16(20)19-11-9-18(10-12-19)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLWJIKVOCVCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)


![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)


